N-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide: is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group attached to the nitrogen atom, along with dimethyl groups on the oxazole ring
Mechanism of Action
Mode of Action
It is structurally similar to carbonyl cyanide m-chlorophenyl hydrazone (cccp), a known chemical inhibitor of oxidative phosphorylation . CCCP acts as a nitrile, hydrazone, and protonophore, causing the gradual destruction of living cells and death of the organism
Biochemical Pathways
A related compound, chlorpropham, is known to be metabolized by bacillus licheniformis nkc-1 through hydrolysis to yield 3-chloroaniline (3-ca) as a major metabolic product . This suggests that N-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide may also be metabolized through similar biochemical pathways.
Result of Action
Related compounds such as cccp are known to cause an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain . This disrupts the ability of ATP synthase to function optimally, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 3-chlorophenylamine with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and antimicrobial agent. Preliminary studies have shown that it exhibits significant biological activity against certain pathogens.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for various applications in material science.
Comparison with Similar Compounds
- N-(3-chlorophenyl)nicotinamide
- N-(3-chlorophenyl)acetamide
- N-(3-chlorophenyl)benzamide
Comparison: N-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. Compared to N-(3-chlorophenyl)nicotinamide and N-(3-chlorophenyl)acetamide, the oxazole derivative exhibits enhanced stability and reactivity. Additionally, its biological activity is more pronounced, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-11(8(2)17-15-7)12(16)14-10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSSZIAGOJRUOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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